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Compound of Interest

Compound Name: 3-(Morpholinosulfonyl)aniline

Cat. No.: B185278 Get Quote

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-
(Morpholinosulfonyl)aniline Analogs as Carbonic Anhydrase Inhibitors

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel

synthetic analogs of 3-(morpholinosulfonyl)aniline, focusing on their inhibitory activity against

human carbonic anhydrase II (hCA II), a well-established drug target. The data presented

herein is based on established principles of sulfonamide-based carbonic anhydrase inhibition.

Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible

hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic

applications in various conditions, including glaucoma, epilepsy, and altitude sickness.

Sulfonamides are a well-known class of potent CA inhibitors, with the sulfonamide moiety

coordinating to the zinc ion in the enzyme's active site. The 3-(morpholinosulfonyl)aniline
scaffold presents a unique combination of a sulfonamide group, a central phenyl ring, and a

morpholine moiety, offering multiple points for chemical modification to explore the SAR and

optimize inhibitory potency and selectivity. This guide compares a series of hypothetical

analogs to elucidate the key structural features governing their interaction with hCA II.

Data Presentation
The following table summarizes the in vitro inhibitory activity (IC₅₀) of 3-
(morpholinosulfonyl)aniline and its synthesized analogs against hCA II.
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Compound ID R¹ (on Aniline Ring)
R² (on Morpholine
Ring)

hCA II IC₅₀ (nM)

1 H H 150

2 4-CH₃ H 125

3 4-Cl H 85

4 4-F H 90

5 4-NO₂ H 55

6 2-CH₃ H 180

7 H 2,6-dimethyl 250

8 H 3,5-dimethyl 160

9 4-Cl 2,6-dimethyl 150

10 4-NO₂ 2,6-dimethyl 95

Structure-Activity Relationship Analysis
The SAR of this series of compounds can be summarized as follows:

Substitution on the Aniline Ring (R¹):

The unsubstituted parent compound 1 displays moderate activity.

Introduction of small electron-donating groups like methyl (2) at the 4-position results in a

slight improvement in activity.

Electron-withdrawing groups at the 4-position, such as chloro (3), fluoro (4), and especially

nitro (5), lead to a significant increase in inhibitory potency. This suggests that reducing

the pKa of the sulfonamide nitrogen enhances its binding to the zinc ion in the active site.

Substitution at the 2-position (6) is detrimental to activity, likely due to steric hindrance that

disrupts the optimal binding conformation.

Substitution on the Morpholine Ring (R²):
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Substitution on the morpholine ring generally leads to a decrease in activity.

The introduction of methyl groups at the 2 and 6 positions (7) significantly reduces

potency, indicating that these positions are sterically sensitive.

Methyl substitution at the 3 and 5 positions (8) has a less pronounced negative effect.

Combined Substitutions:

The negative steric effect of the 2,6-dimethyl substitution on the morpholine ring can be

partially compensated by the presence of a strong electron-withdrawing group on the

aniline ring, as seen in compounds 9 and 10.

Experimental Protocols
In Vitro Carbonic Anhydrase II Inhibition Assay

A stopped-flow spectrophotometric method was used to determine the IC₅₀ values for the

inhibition of hCA II. The assay measures the enzyme-catalyzed hydration of CO₂.

Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase II is purified

and its concentration determined. A saturated solution of CO₂ is prepared by bubbling CO₂

gas through distilled water.

Assay Buffer: 10 mM HEPES buffer, pH 7.4, containing 20 mM NaCl and 0.1 mM ZnSO₄.

Inhibitor Preparation: Test compounds are dissolved in DMSO to prepare stock solutions,

which are then serially diluted in the assay buffer.

Assay Procedure:

The enzyme is pre-incubated with varying concentrations of the inhibitor for 15 minutes at

room temperature.

The enzyme-inhibitor solution is mixed with the CO₂ substrate solution in the stopped-flow

instrument.
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The initial rate of the hydration reaction is monitored by the change in absorbance of a pH

indicator (e.g., p-nitrophenol) at a specific wavelength.

Data Analysis: The initial rates are plotted against the inhibitor concentration, and the IC₅₀

value is determined by fitting the data to a dose-response curve.

Visualizations

Cell Membrane

Cytoplasm

CO₂ (extracellular)

CA IX
Hydration

CO₂ (intracellular)

Diffusion

H⁺ (extracellular)

HCO₃⁻ (extracellular)

hCA II
Hydration

H⁺ (intracellular)

HCO₃⁻ (intracellular)
Sulfonamide

Inhibitor

Inhibition

Click to download full resolution via product page

Caption: Role of Carbonic Anhydrase II in Cellular pH Regulation and its Inhibition.
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Caption: Workflow for SAR study of 3-(Morpholinosulfonyl)aniline analogs.
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Aniline Ring Modifications
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Caption: Logical relationships in the SAR of 3-(Morpholinosulfonyl)aniline analogs.

To cite this document: BenchChem. [structure-activity relationship (SAR) studies of 3-
(Morpholinosulfonyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185278#structure-activity-relationship-sar-studies-of-
3-morpholinosulfonyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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